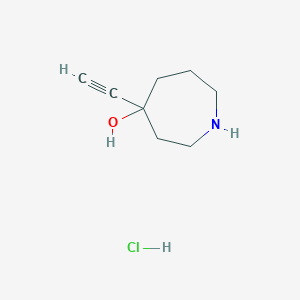![molecular formula C8H4LiNO3 B13023904 Lithiumfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13023904.png)
Lithiumfuro[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithiumfuro[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that contains both lithium and a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithiumfuro[2,3-b]pyridine-5-carboxylate typically involves the reaction of furo[2,3-b]pyridine-5-carboxylic acid with a lithium reagent. One common method is the lithiation of furo[2,3-b]pyridine-5-carboxylic acid using n-butyllithium in an inert atmosphere, followed by quenching with a suitable electrophile to yield the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithiumfuro[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-5-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Lithiumfuro[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of lithiumfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: A closely related compound with similar structural features but without the lithium moiety.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activities.
Thieno[2,3-b]pyridine:
Uniqueness
Lithiumfuro[2,3-b]pyridine-5-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with other molecules. This distinct feature sets it apart from other similar compounds and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C8H4LiNO3 |
|---|---|
Molecular Weight |
169.1 g/mol |
IUPAC Name |
lithium;furo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H5NO3.Li/c10-8(11)6-3-5-1-2-12-7(5)9-4-6;/h1-4H,(H,10,11);/q;+1/p-1 |
InChI Key |
JQNXPVCQSDGHJV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=COC2=NC=C(C=C21)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13023832.png)
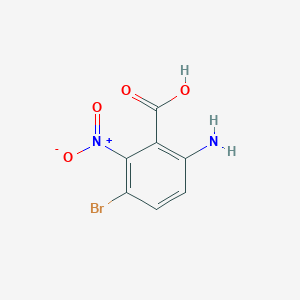
![(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid](/img/structure/B13023835.png)
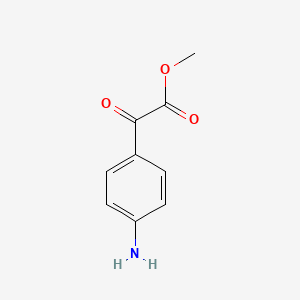
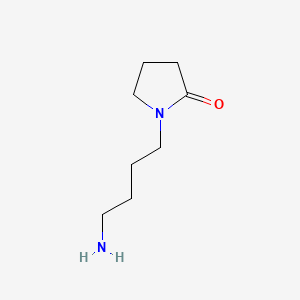
![tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13023856.png)
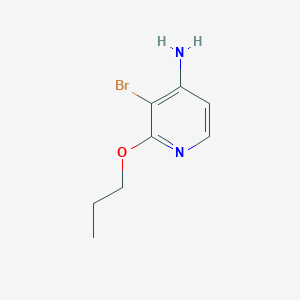

![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
![5-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B13023877.png)
![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl](/img/structure/B13023886.png)
